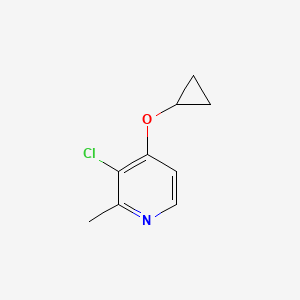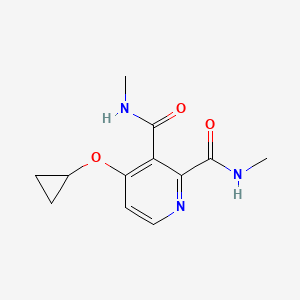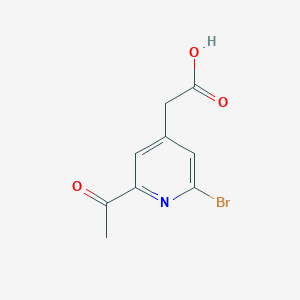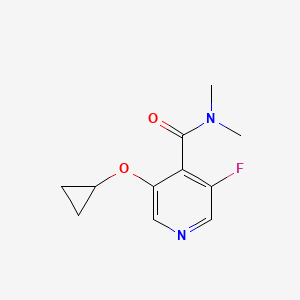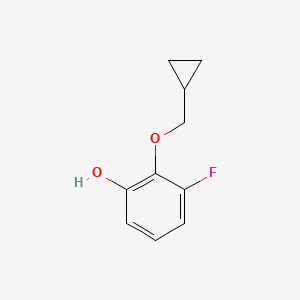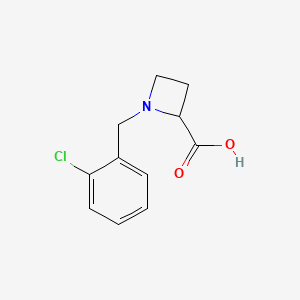
3-(Cyclohexylmethyl)-5-hydroxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-5-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a cyclohexylmethyl group, a hydroxyl group, and a dimethylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-5-hydroxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexylmethyl Group: This step involves the alkylation of a benzene ring with cyclohexylmethyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Dimethylbenzamide Moiety: This step involves the reaction of the hydroxylated intermediate with dimethylamine and a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethyl)-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(Cyclohexylmethyl)-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethyl)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dimethylbenzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclohexylmethyl)-5-hydroxybenzamide: Lacks the dimethyl groups, which may affect its solubility and interaction with molecular targets.
3-(Cyclohexylmethyl)-N,N-dimethylbenzamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
Uniqueness
3-(Cyclohexylmethyl)-5-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyl and dimethylbenzamide groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in different fields.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
3-(cyclohexylmethyl)-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H23NO2/c1-17(2)16(19)14-9-13(10-15(18)11-14)8-12-6-4-3-5-7-12/h9-12,18H,3-8H2,1-2H3 |
Clé InChI |
GDDWMCLXTVHEPE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC(=C1)CC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







